molecular formula C6H15BLi B1592943 Lithium triethylborohydride CAS No. 22560-16-3

Lithium triethylborohydride

Cat. No.: B1592943
CAS No.: 22560-16-3
M. Wt: 105 g/mol
InChI Key: AMCNGINELBODDW-UHFFFAOYSA-N
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Description

Lithium triethylborohydride, also known as this compound, is an organoboron compound with the formula Li(C2H5)3BH. It is a powerful reducing agent widely used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and is known for its high reactivity and selectivity in various chemical reactions .

Mechanism of Action

Target of Action

Lithium triethylborohydride, also known as Lithium triethylhydroborate, is a powerful reducing agent used in organometallic and organic chemistry . Its primary targets are a wide range of functional groups, including alkyl halides, carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides .

Mode of Action

This compound interacts with its targets by donating hydride ions (H-) to them, thereby reducing them . For instance, it reduces alkyl halides to alkanes, carbonyl compounds to alcohols, and disulfides to thiols . It is particularly effective for difficult substrates, such as sterically hindered carbonyls .

Biochemical Pathways

The action of this compound affects various biochemical pathways. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . These changes can have downstream effects on other reactions and pathways in the system.

Pharmacokinetics

It is known to be reactive and potentially hazardous, reacting exothermically and possibly violently with water, alcohols, and acids . This reactivity suggests that it would likely be rapidly metabolized and eliminated if introduced into a biological system.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and conditions. In general, its reduction of various functional groups can lead to significant changes in the structure and properties of the target molecules . For example, the reduction of alkyl halides to alkanes can remove a polar functional group, significantly altering the molecule’s reactivity and interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically used as a solution in tetrahydrofuran (THF), which can affect its reactivity . It is also sensitive to moisture and air, with the THF complex being stable indefinitely in their absence . Therefore, the conditions under which this compound is used can significantly impact its performance.

Biochemical Analysis

Biochemical Properties

Lithium triethylborohydride plays a significant role in biochemical reactions due to its strong reducing capabilities. It interacts with a wide range of biomolecules, including enzymes, proteins, and other cellular components. For instance, it can reduce carbonyl compounds, esters, acid chlorides, and tertiary amides to alcohols. Additionally, it can reduce disulfides to thiols, which is crucial in modifying protein structures and functions . The interaction of this compound with these biomolecules often involves the transfer of hydride ions, leading to the reduction of the target molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of disulfides to thiols can impact protein folding and stability, which in turn affects cellular signaling and metabolic pathways . Furthermore, the compound’s ability to reduce carbonyl compounds can lead to changes in gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydride transfer reactions. It binds to target molecules and donates a hydride ion, resulting in the reduction of the target. This mechanism is particularly effective in reducing sterically hindered carbonyl compounds and other challenging substrates . The compound’s high reactivity is attributed to the strong nucleophilicity of the hydride ion, which facilitates the reduction process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in the absence of moisture and air, but it can degrade upon exposure to these elements . Long-term studies have shown that the compound maintains its reducing capabilities over extended periods when stored properly. Any degradation can lead to a decrease in its effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces target molecules without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as tissue damage and metabolic disturbances . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of target molecules. For example, it can reduce carbonyl compounds in metabolic pathways, leading to changes in metabolite levels and metabolic flux . The compound’s ability to modify these pathways underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in reducing target molecules in different cellular environments.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its reducing effects precisely where needed, enhancing its efficiency in biochemical reactions.

Preparation Methods

Lithium triethylborohydride is prepared by the reaction of lithium hydride (LiH) with triethylborane (Et3B) in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{LiEt}_3\text{BH} ] The resulting THF complex is stable indefinitely in the absence of moisture and air . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use.

Chemical Reactions Analysis

Lithium triethylborohydride undergoes a variety of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:

Common reagents and conditions used in these reactions include THF as a solvent and controlled temperatures to maintain the stability of the compound.

Comparison with Similar Compounds

Lithium triethylborohydride is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some key differences include:

These comparisons highlight the unique properties of lithium triethylhydroborate, making it a valuable reagent in various chemical processes.

Properties

InChI

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNGINELBODDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897726
Record name Lithium triethylhydroborate
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Molecular Weight

105.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS]
Record name Lithium triethylborohydride
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CAS No.

22560-16-3
Record name Lithium triethylborohydride
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Record name Lithium triethylhydroborate
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Record name Lithium triethylhydroborate
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Record name LITHIUM TRIETHYLBOROHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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